molecular formula C9H5Br2NO2 B13679324 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13679324
M. Wt: 318.95 g/mol
InChI Key: NETYYUWHWSZITA-UHFFFAOYSA-N
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Description

5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the bromination of 2-methyl-4H-benzo[d][1,3]oxazin-4-one. This can be achieved by reacting the parent compound with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.

Chemical Reactions Analysis

Types of Reactions

5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazinones, while oxidation and reduction can lead to the formation of quinazolinone derivatives .

Mechanism of Action

The mechanism of action of 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .

Biological Activity

5,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. Its unique structural features, including the presence of bromine substituents at positions 5 and 7, contribute to its diverse biological activities. This article explores the compound's biological effects, including its potential as an anticancer agent and its mechanisms of action.

Structural Characteristics

The molecular formula for this compound is C10H7Br2N2O. The compound's structure can be summarized in the following table:

Property Details
Molecular FormulaC10H7Br2N2O
Molecular Weight318.95 g/mol
Key Functional GroupsBenzoxazinone
SubstituentsBromine at positions 5 and 7

Anticancer Properties

Recent studies have highlighted the potential of benzoxazinones, including this compound, as candidates for cancer therapy. In a study involving breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3), various derivatives exhibited significant inhibitory effects on cell proliferation. The IC50 values ranged from 0.09 µM to 157.4 µM across different cell lines, indicating varying degrees of potency depending on the specific structure of the compound .

Table: IC50 Values for Benzoxazinones in Breast Cancer Cell Lines

Cell Line IC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
HCC19540.51 - 157.2
SKBR-30.09 - 93.08

The study suggests that the presence of aryl substitutions at position C-2 enhances biological activity, potentially through mechanisms involving reactive oxygen species (ROS) generation .

The proposed mechanism by which benzoxazinones exert their anticancer effects includes the induction of oxidative stress leading to apoptosis in cancer cells. This effect is correlated with increased oxidant activity observed in treated cells .

Case Studies and Research Findings

A notable case study involved a series of experiments where various benzoxazinone derivatives were tested for their cytotoxicity and mechanism of action against breast cancer cell lines. The results indicated that compounds with bromine substituents showed enhanced activity compared to their non-brominated counterparts .

Another study focused on the anti-melanogenic properties of related compounds, which demonstrated that certain analogs effectively inhibited tyrosinase activity—an enzyme crucial for melanin production—suggesting potential applications in skin-related disorders .

Properties

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

5,7-dibromo-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H5Br2NO2/c1-4-12-7-3-5(10)2-6(11)8(7)9(13)14-4/h2-3H,1H3

InChI Key

NETYYUWHWSZITA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)Br)Br)C(=O)O1

Origin of Product

United States

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